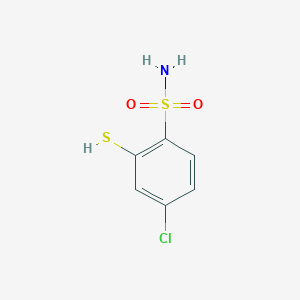
4-Chloro-2-sulfanylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-sulfanylbenzene-1-sulfonamide is an organosulfur compound characterized by the presence of both a sulfonamide group and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-sulfanylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiourea. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate sulfonyl isothiocyanate, which then reacts with water to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-sulfanylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or sodium alkoxide.
Major Products Formed
Oxidation: Formation of 4-chloro-2-sulfonylbenzenesulfonic acid.
Reduction: Formation of 4-chloro-2-sulfanylbenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-sulfanylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-sulfanylbenzene-1-sulfonamide involves its interaction with biological molecules through its sulfonamide and thiol groups. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiol group can form disulfide bonds with cysteine residues in proteins, leading to the inhibition of protein function .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonamide: Lacks the thiol group, making it less versatile in chemical reactions.
2-Sulfanylbenzenesulfonamide:
4-Chloro-2-sulfanylbenzenesulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties.
Uniqueness
4-Chloro-2-sulfanylbenzene-1-sulfonamide is unique due to the presence of both a sulfonamide and a thiol group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
732301-41-6 |
|---|---|
Molecular Formula |
C6H6ClNO2S2 |
Molecular Weight |
223.7 g/mol |
IUPAC Name |
4-chloro-2-sulfanylbenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO2S2/c7-4-1-2-6(5(11)3-4)12(8,9)10/h1-3,11H,(H2,8,9,10) |
InChI Key |
IXNQEXBCTPKTPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
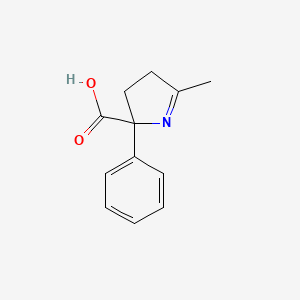
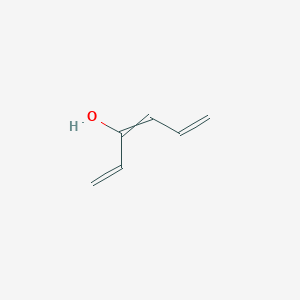
![2-Methyl-2-{[3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl]oxy}propanenitrile](/img/structure/B12522452.png)
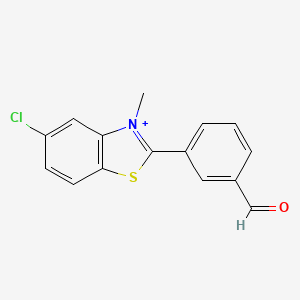
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
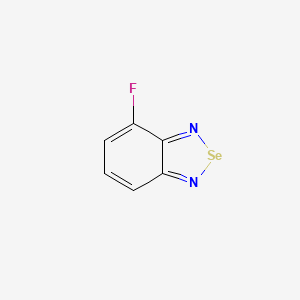
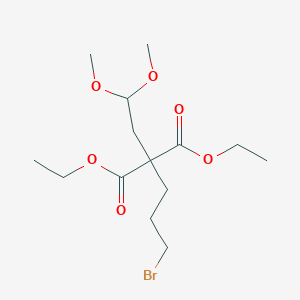

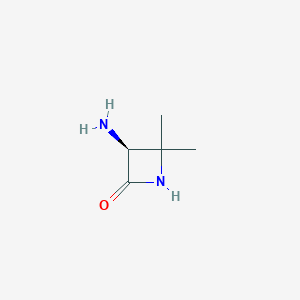

![2-Chloro-N-[(pyridin-2-yl)carbamoyl]acetamide](/img/structure/B12522503.png)
